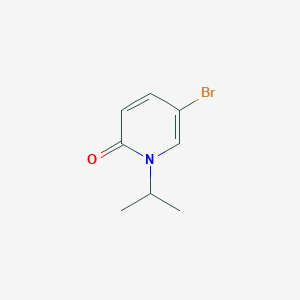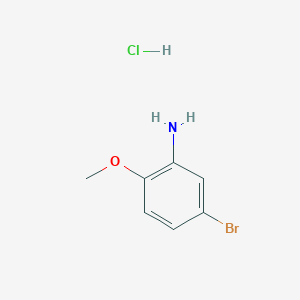![molecular formula C13H20Cl2N2 B1372553 [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine CAS No. 1038251-05-6](/img/structure/B1372553.png)
[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine
Descripción general
Descripción
[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine is a synthetic organic compound with the molecular formula C13H20Cl2N2 It is characterized by the presence of a dichlorophenyl group attached to a methyl group, which is further connected to a dimethylamino-methylpropylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and 2-(dimethylamino)-2-methylpropan-1-amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 3,4-dichlorobenzyl chloride is added dropwise to a solution of 2-(dimethylamino)-2-methylpropan-1-amine in the chosen solvent, along with the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of dichlorophenyl and dimethylamino groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism by which [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the dimethylamino group can participate in hydrogen bonding or ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- [(3,4-Dichlorophenyl)methyl]amine
- [(3,4-Dichlorophenyl)methyl][2-(methylamino)-2-methylpropyl]amine
- [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-ethylpropyl]amine
Uniqueness
[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine is unique due to the specific combination of the dichlorophenyl and dimethylamino-methylpropylamine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-N-[(3,4-dichlorophenyl)methyl]-2-N,2-N,2-trimethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2/c1-13(2,17(3)4)9-16-8-10-5-6-11(14)12(15)7-10/h5-7,16H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFJTTVKYAOHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1=CC(=C(C=C1)Cl)Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)







![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol](/img/structure/B1372484.png)
![4-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1372486.png)

![5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine](/img/structure/B1372492.png)

